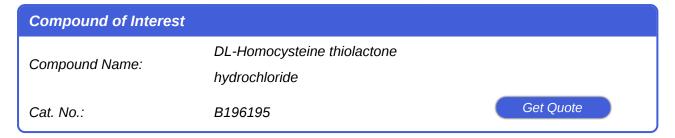


Application of DL-Homocysteine Thiolactone in Protein Modification Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone (Hcy TL) is a reactive cyclic thioester of the amino acid homocysteine. [1] In biological systems, it is primarily formed through an error-editing mechanism by methionyl-tRNA synthetase. [2] The high reactivity of the thioester ring in Hcy TL makes it a potent agent for the post-translational modification of proteins, a process termed N-homocysteinylation. This modification typically occurs on the ϵ -amino group of lysine residues, forming a stable amide bond. [3][4]

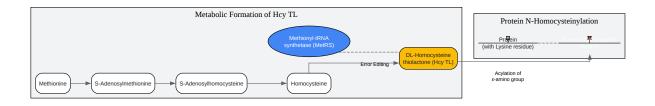
Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, have been linked to a variety of diseases, including cardiovascular and neurodegenerative disorders.[4][5] The pathological effects of hyperhomocysteinemia are, in part, attributed to the increased formation of Hcy TL and subsequent N-homocysteinylation of proteins, which can alter their structure, function, and immunogenicity.[6][7]

These application notes provide an overview of the use of DL-Homocysteine thiolactone in protein modification studies, including detailed protocols for the preparation and detection of N-homocysteinylated proteins.



Biochemical Pathway and Reaction Mechanism

The formation of homocysteine thiolactone and its subsequent reaction with protein lysine residues is a critical pathway in the context of hyperhomocysteinemia-related pathology.





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